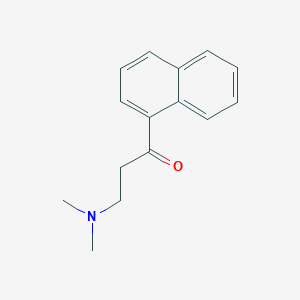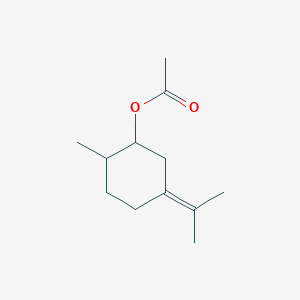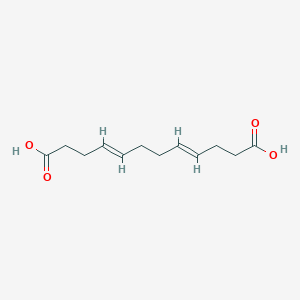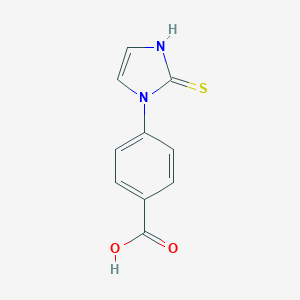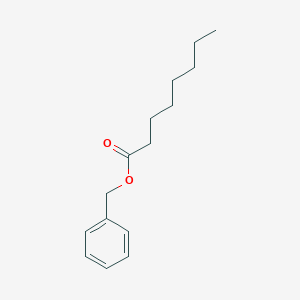
Benzyl octanoate
Vue d'ensemble
Description
Benzyl octanoate is a compound used as a starting material for the production of perfume, eau de parfum, eau de toilette, eau de cologne, and other perfumed cosmetic products . It is an undiluted individual substance that can be produced semi-synthetically .
Synthesis Analysis
Benzyl octanoate is a volatile organic compound (VOC) that is released by plants. These VOCs are lipophilic and characterized by low molecular weights and high melting points . The synthesis of benzyl octanoate likely involves the use of benzil and sodium borohydride .Molecular Structure Analysis
The molecular formula of Benzyl octanoate is C15H22O2 and its molecular weight is 234.34 g/mol . The InChI key is MWQWCHLIPMDVLS-UHFFFAOYAV .Chemical Reactions Analysis
Benzyl octanoate, like other β-keto esters, can undergo a series of reactions. For instance, benzil can react with sodium borohydride to form a hydrobenzoin product . The reaction likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .Applications De Recherche Scientifique
Floral Scents and Fruit Aromas
Field
This application falls under the field of Plant Science .
Application
Benzyl octanoate is a volatile organic compound (VOC) found in plants. It contributes to the floral scents and fruit aromas, which are crucial for attracting pollinators and seed dispersers . These VOCs are also economically important for the quality of crops, as well as quality in the perfume, cosmetics, food, drink, and pharmaceutical industries .
Method of Application
The biosynthesis of VOCs like Benzyl octanoate occurs in all plant organs, including seeds, roots, stems, leaves, fruits, and flowers . The production of volatile compounds in fruits begins from fruit-set to late-ripening, modulated by the accumulation of fruity esters, terpenes, and other compounds .
Results or Outcomes
The presence or absence of certain compounds like Benzyl octanoate determines differences among fruit aromas . Many genes and transcription factors regulating the synthesis of volatiles have been discovered .
Flavor and Fragrance Agents
Field
This application falls under the field of Cosmetics and Perfumery .
Application
Benzyl octanoate is used as a flavor and fragrance agent . It contributes to the scent of perfumes and the flavor of certain products .
Method of Application
The average content of fragrances like Benzyl octanoate in perfume is 15-30%, in eau de parfum is 10-14%, in eau de toilette is 6-9%, in eau de cologne is 3-5%, in skin creams, shampoos, hair and deodorant sprays is approximately 0.2-1%, and approximately 1-3% in deodorant sticks .
Results or Outcomes
The use of Benzyl octanoate enhances the sensory experience of the products, improving their acceptance by consumers .
Pharmaceutical Applications
Field
This application falls under the field of Pharmaceuticals .
Application
Benzyl octanoate is used as a preservative in various therapeutic applications . It helps to increase the shelf life of products and prevent microbial growth .
Method of Application
When selecting a preservative for formulation, a number of factors should be considered as each has its own advantages and disadvantages depending on the application .
Results or Outcomes
The use of Benzyl octanoate as a preservative has shown to produce stable and safe medicines .
Food Industry
Field
This application falls under the field of Food Industry .
Application
Benzyl octanoate is used as a synthetic flavoring agent and excipient . It is considered safe for use in foods .
Method of Application
Synthetic flavoring substances and adjuvants like Benzyl octanoate may be safely used in food in accordance with the principles of good manufacturing practice . They are used in the minimum quantity required to produce their intended effect .
Results or Outcomes
The use of Benzyl octanoate enhances the flavor of the food products, improving their acceptance by consumers .
Cosmetics
Field
This application falls under the field of Cosmetics .
Application
Benzyl octanoate is used in cosmetics as a fragrance ingredient . It is part of perfume oils and/or flavors .
Method of Application
The average content of fragrances like Benzyl octanoate in perfume is 15-30%, in eau de parfum is 10-14%, in eau de toilette is 6-9%, in eau de cologne is 3-5%, as well as in skin creams, shampoos, hair and deodorant sprays to approximately 0.2-1% and approximately 1-3% in deodorant sticks .
Results or Outcomes
Agriculture
Field
This application falls under the field of Agriculture .
Application
Benzyl octanoate is a volatile organic compound (VOC) found in plants. It contributes to the floral scents and fruit aromas, which are crucial for attracting pollinators and seed dispersers .
Safety And Hazards
Orientations Futures
Benzyl octanoate, as a volatile organic compound, has substantial economic value and is relevant to our daily lives. It is used in the perfume, cosmetics, food, drink, and pharmaceutical industries . Future research may focus on improving the synthesis process, understanding its mechanism of action, and exploring its potential applications in various industries .
Propriétés
IUPAC Name |
benzyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQWCHLIPMDVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145493 | |
| Record name | Benzyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl octanoate | |
CAS RN |
10276-85-4 | |
| Record name | Benzyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10276-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, phenylmethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
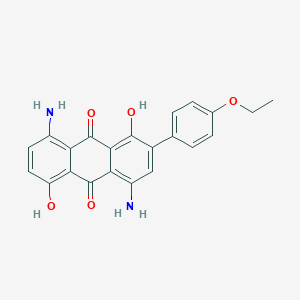
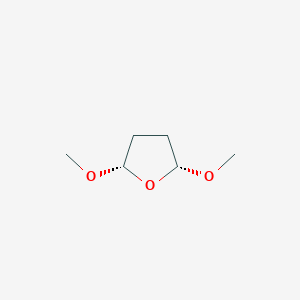

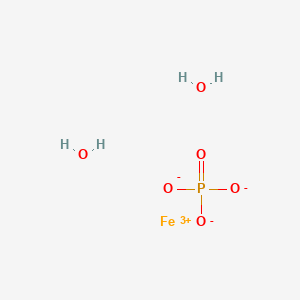

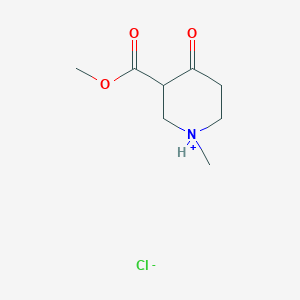
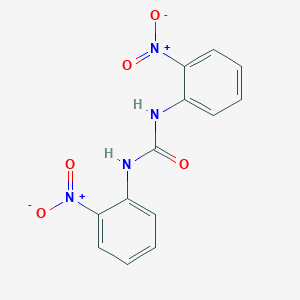
![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)
![(5S)-2-[2-(4-bromophenyl)sulfonylethyl]-N-[(4-carbamimidoylcyclohexyl)methyl]-1,3-dioxo-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide](/img/structure/B76381.png)
